molecular formula C12H9BrO2 B084324 4-(4-Bromophenoxy)phenol CAS No. 13320-48-4

4-(4-Bromophenoxy)phenol

Cat. No. B084324
CAS RN: 13320-48-4
M. Wt: 265.1 g/mol
InChI Key: HMBBTPMHPQGJMR-UHFFFAOYSA-N
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Description

4-(4-Bromophenoxy)phenol is an organic compound with the empirical formula C12H9BrO2 and a molecular weight of 265.10 . It is a solid substance with a melting point of 73-78 °C .


Molecular Structure Analysis

The molecular structure of 4-(4-Bromophenoxy)phenol can be represented by the SMILES string Oc1ccc(Oc2ccc(Br)cc2)cc1 .


Physical And Chemical Properties Analysis

4-(4-Bromophenoxy)phenol is a solid substance with a melting point of 73-78 °C . Its predicted boiling point is 359.5±22.0 °C, and its predicted density is 1.518±0.06 g/cm3 .

Scientific Research Applications

  • Environmental Studies and Endocrine Disruption : Nonylphenols, structurally similar to 4-(4-Bromophenoxy)phenol, have been synthesized for biological and environmental studies due to their relevance as endocrine disruptors (Boehme et al., 2010).

  • Transformation in Aqueous Chlorination : The transformation of bromophenols like 4-(4-Bromophenoxy)phenol during the chlorination process in water treatment has been studied. This research helps understand the environmental fate of bromophenols during chlorine disinfection of water and wastewaters (Xiang et al., 2020).

  • Reactivity with Bromine and Chlorine : The reactivity of phenolic compounds, including bromophenols, with bromine and chlorine, has been investigated to understand their behavior in oxidative water treatment (Criquet et al., 2015).

  • Bioremediation Potential : The interaction of halogenated phenols with enzymes like Horseradish peroxidase (HRP) for bioremediation has been explored. This research provides insights into the degradation potential of enzymes based on interactions with substrates (Bretz et al., 2020).

  • Oxidation in Water Treatment : The study of oxidation kinetics of bromophenols in water treatment by UV/persulfate and UV/hydrogen peroxide has been conducted to understand their behavior and impact on water quality (Luo et al., 2019).

  • Biological Impact Studies : The impact of bromophenols on cellular Ca2+ signaling in neuroendocrine cells has been examined, providing insights into the potential endocrine-disrupting effects of these compounds (Hassenklöver et al., 2006).

  • Synthesis for Research : The synthesis of tritium-labeled fenoxycarb and S-31183 using 4-(4-Bromophenoxy)phenol as an intermediate has been reported for studying the molecular action of insect growth regulators (Boehm & Prestwich, 1988).

  • Anticancer Activities : A novel bromophenol derivative was synthesized and demonstrated anticancer activities, including inducing cell cycle arrest and apoptosis in human lung cancer cells (Guo et al., 2018).

Safety And Hazards

4-(4-Bromophenoxy)phenol is classified as a dangerous substance. It is an eye irritant and a respiratory sensitizer. It is also classified as an aquatic chronic hazard . Personal protective equipment is recommended when handling this substance, and it should be stored in a dry, cool, and well-ventilated place .

properties

IUPAC Name

4-(4-bromophenoxy)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrO2/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMBBTPMHPQGJMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1O)OC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60574237
Record name 4-(4-Bromophenoxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60574237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Bromophenoxy)phenol

CAS RN

13320-48-4
Record name 4-(4-Bromophenoxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60574237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-Bromophenoxy)phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
S Tonegawa, K Ishii, H Kaneko, H Habe… - Journal of Bioscience and …, 2023 - Elsevier
Highlights • Streptomyces strains transforming DEs were discovered for the first time. • Streptomyces sp. TUS-ST3 generated hydroquinone as an ether bond cleavage product of DHDE. …
Number of citations: 1 www.sciencedirect.com
E Kirbac, A ErdoĞmuŞ - Turkish Journal of Chemistry, 2020 - journals.tubitak.gov.tr
This study reports the 3 new phthalonitrile derivatives, namely 4, 5 Bis-[4-(4-bromophenoxy) phenoxy] phthalonitrile (1), 4, 5 Bis-[4-(4-chlorophenoxy) phenoxy] phthalonitrile (2), and 4, …
Number of citations: 4 journals.tubitak.gov.tr
E Kırbaç, GY Atmaca, A Erdoğmuş - Journal of Organometallic Chemistry, 2014 - Elsevier
The three new phthalocyanine precursors, 4-[4-(bromo phenoxy)phenoxy]phthalonitrile, 4-[4-(chlorophenoxy)phenoxy]phthalonitrile, 4-[4-(flourophenoxy)phenoxy]phthalonitrile (1, 2 …
Number of citations: 59 www.sciencedirect.com
GY Atmaca - Inorganica Chimica Acta, 2021 - Elsevier
One of the most important features of a complex used as a photosensitizer is its capacity of producing singlet oxygen. There is a significant amount of studies for synthesizing effective …
Number of citations: 16 www.sciencedirect.com
E Kırbaç, A Erdoğmuş - Journal of Molecular Structure, 2020 - Elsevier
In this study, the three new phthalonitriles (1, 2, 3) and their non-peripherally tetra substituted zinc phthalocyanines (3)-Tetra [bromophenoxy] phthalocyaninato zinc (II) (np4), (3)-Tetra […
Number of citations: 30 www.sciencedirect.com
J Fan, K Gilmartin, S Octaviano, F Villar… - ACS Pharmacology & …, 2022 - ACS Publications
We report on a new preclinical drug optimization strategy that measures drug candidates’ binding affinity with human serum albumin (HSA) as an assessment of increasing or …
Number of citations: 6 pubs.acs.org
GY Atmaca - Celal Bayar University Journal of Science, 2020 - dergipark.org.tr
In this study, it is desired to apply Sono-photodynamic Therapy (SPDT) method to create a more effective therapeutic outcome. For this purpose, a new palladium phthalocyanine (PdPc) …
Number of citations: 4 dergipark.org.tr
Z Chen, Y Wu, Y Liu, S Yang, Y Chen… - Journal of medicinal …, 2011 - ACS Publications
Dual target inhibitors against COX-2 and LTA 4 H were designed by adding functional groups from a marketed COX-2 inhibitor, Nimesulide, to an existing LTA 4 H inhibitor 1-(2-(4-…
Number of citations: 50 pubs.acs.org
L Zhang - 2019 - search.proquest.com
Knots and links are fundamental structural elements, exploited since prehistoric times in tools, materials, architecture and construction. In scientific terms the physical significance of …
Number of citations: 4 search.proquest.com
AJ Stephens - 2016 - search.proquest.com
Molecular knots and links are intriguing natural phenomena found to spontaneously form in both the biomacromolecules essential for life (eg DNA and proteins) and synthetic polymers. …
Number of citations: 4 search.proquest.com

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